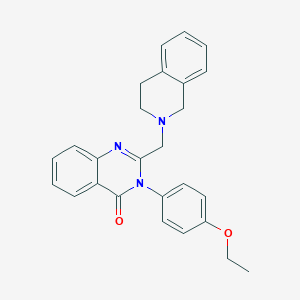![molecular formula C19H21ClN2O3 B289301 N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B289301.png)
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide works by inhibiting the activity of the transcription factor NF-κB, which is involved in regulating the expression of genes that control cell growth, inflammation, and immune response. By inhibiting NF-κB activity, N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can prevent the activation of pro-inflammatory genes and promote cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. It can also inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the effects of NF-κB on various cellular processes. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for research on N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its efficacy in treating cancer and other diseases. Another area of research is the development of more potent and selective NF-κB inhibitors based on the structure of N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide in humans.
Méthodes De Synthèse
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitroaniline with 2-ethylpiperidine-1-carboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with furan-2-carboxylic acid to form N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide.
Applications De Recherche Scientifique
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide has been extensively studied for its potential use in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-14-6-3-4-10-22(14)19(24)15-12-13(20)8-9-16(15)21-18(23)17-7-5-11-25-17/h5,7-9,11-12,14H,2-4,6,10H2,1H3,(H,21,23) |
Clé InChI |
HILORXPHHVVFOG-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)